N-(4-chlorobenzyl)-4-methylbenzenesulfonamide
Description
N-(4-chlorobenzyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 4-chlorobenzyl group. This compound is synthesized via nucleophilic substitution reactions between sulfonyl chlorides and benzyl halides or amines. Method X (using THF and triethylamine) and Method Y (using pyridine) are common synthetic approaches, with yields ranging from 54.5% to 79% depending on substituents and conditions . Its structural features, including the electron-withdrawing chlorine atom and hydrophobic methyl group, influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQACFAMACBZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357620 | |
| Record name | N-(4-chlorobenzyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-98-0 | |
| Record name | N-[(4-Chlorophenyl)methyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-chlorobenzyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acyl Substitution in Sulfonamide Formation
The primary synthetic route involves reacting 4-chlorobenzylamine with 4-methylbenzenesulfonyl chloride through nucleophilic acyl substitution. The amine’s lone pair attacks the electrophilic sulfur center in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. This exothermic reaction requires base-mediated deprotonation (e.g., sodium carbonate) to drive completion by neutralizing liberated HCl.
Kinetic studies from analogous systems show second-order dependence on amine and sulfonyl chloride concentrations below pH 10, transitioning to pseudo-first-order kinetics under excess sulfonyl chloride conditions. Reaction completion typically occurs within 2–4 hours at 25°C in aqueous systems, though heating to 60°C accelerates kinetics in non-polar media.
Aqueous-Phase Synthesis Protocols
Standard Alkaline Coupling Procedure
Adapted from Abbasi et al. (2020):
Reagents
- 4-Chlorobenzylamine (1.0 equiv, 1.56 g, 10 mmol)
- 4-Methylbenzenesulfonyl chloride (1.1 equiv, 2.10 g, 11 mmol)
- Sodium carbonate (10% w/v aqueous solution)
- Hydrochloric acid (37% for pH adjustment)
Procedure
- Suspend 4-chlorobenzylamine in 30 mL deionized water.
- Add sulfonyl chloride portionwise over 15 minutes under vigorous stirring.
- Maintain pH 9–10 via continuous Na₂CO₃ addition using a pH-stat system.
- Stir 3 hours at 25°C until thin-layer chromatography (TLC, ethyl acetate/hexanes 1:3) shows amine consumption.
- Acidify to pH 2–3 with HCl, inducing precipitation.
- Filter, wash with cold water, and recrystallize from ethanol/water (4:1).
Yield : 87–91% (2.89–3.02 g)
Characterization :
Scalable Industrial Adaptation
The patent EP0115328B1 describes a continuous process for analogous sulfonamides:
| Parameter | Specification |
|---|---|
| Reactor Type | Plug-flow with inline pH monitoring |
| Temperature | 20–40°C |
| Residence Time | 45 minutes |
| Throughput | 12 kg/h |
| Purity | >99% (HPLC) |
This method eliminates intermediate isolation steps by coupling reaction completion with centrifugal separation of the precipitated product.
Organic Solvent-Mediated Modifications
Polar Aprotic Solvent Systems
When water-sensitive substrates are present, DMF or dichloromethane (DCM) serves as the reaction medium:
Optimized Conditions :
- 4-Chlorobenzylamine (10 mmol)
- 4-Methylbenzenesulfonyl chloride (12 mmol)
- Triethylamine (15 mmol) as base
- DMF (20 mL)
- 2 hours at 0°C → 25°C
Advantages :
- Enhanced solubility of hydrophobic byproducts
- Compatibility with Schlenk techniques for air-sensitive operations
Trade-offs :
- Requires post-reaction dialysis or silica gel chromatography (30% lower yield vs. aqueous methods)
- Residual solvent removal adds 2–3 hours to processing
Analytical and Purification Strategies
Chromatographic Profiling
Reverse-phase HPLC (C18 column, methanol/water 70:30) elutes the target compound at 6.8 minutes with >98% purity. Preparative HPLC (21.2 mm × 250 mm column) achieves 99.5% purity for crystallography-grade material.
Recrystallization Solvent Screening
| Solvent Combination | Crystal Yield | Purity (%) |
|---|---|---|
| Ethanol/water | 89% | 99.1 |
| Acetonitrile | 76% | 98.3 |
| Ethyl acetate/hexane | 82% | 98.7 |
Ethanol/water mixtures provide optimal crystal morphology for X-ray diffraction analysis.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies on analogous sulfonamides show 15-minute reaction times at 80°C (300W irradiation) with comparable yields. Energy consumption decreases by 60% versus conventional heating.
Flow Chemistry Approaches
Microreactor systems (0.5 mm ID channels) achieve 94% conversion in 8 minutes through enhanced mass transfer. This method is currently limited by sulfonyl chloride feedstock viscosity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DCM.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
N-(4-chlorobenzyl)-4-methylbenzenesulfonamide exhibits several biological activities, primarily as an antibacterial agent . Research indicates that compounds within the benzenesulfonamide class can inhibit bacterial growth and replication, making them candidates for developing new antibiotics . Additionally, preliminary studies suggest potential anti-inflammatory properties , which could open avenues for further pharmacological investigations.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits growth of certain bacterial strains |
| Anti-inflammatory | Potential to reduce inflammation; requires further research |
| Interaction Studies | Binds to enzymes and receptors involved in bacterial metabolism and inflammation pathways |
Table 2: Comparison of Synthesis Methods
| Method | Steps Involved | Advantages |
|---|---|---|
| Two-Step Synthesis | Treating sulfonyl chloride with amine, then benzylation | Established method; good yield |
| One-Pot Synthesis | Combines steps into one reaction | More efficient; reduces time and resources |
Therapeutic Potential
Recent studies have highlighted the compound's potential in treating conditions such as Alzheimer's disease. Specifically, derivatives containing the N-benzylbenzenesulfonamide moiety have shown promise as γ-secretase inhibitors , which could lead to decreased production of amyloid β-peptide associated with Alzheimer's pathology .
Case Study: γ-Secretase Inhibition
A study demonstrated that compounds similar to this compound effectively inhibit γ-secretase activity. This inhibition is crucial in reducing amyloid plaque formation in the brain, a hallmark of Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase, affecting the regulation of pH and ion balance in biological systems .
Comparison with Similar Compounds
Core Modifications :
- Synthesized via Method X with a yield of 68% .
- N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide (1D) : The methoxy group introduces electron-donating properties, improving solubility but possibly reducing metabolic stability. Yield: 55% .
Benzyl Group Variations :
- N-(2,5-Dimethoxybenzyl)-4-methylbenzenesulfonamide (1F) : Additional methoxy groups enhance hydrogen-bonding capacity, affecting crystallization (melting point: 83–85°C) .
- N-(3-Phenylpropyl)-4-methylbenzenesulfonamide (5c) : A bulkier alkyl chain increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Hybrid Derivatives :
- N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e): Incorporation of a benzodioxin moiety enhances lipoxygenase inhibition (IC50 = 89.32 mM) compared to non-hybrid analogs .
- Chromene-linked derivatives (4g–4o) : These compounds exhibit structural diversity but lack reported biological data, highlighting the need for further study .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Solubility (logP<sup>*</sup>) | Key Substituents |
|---|---|---|---|---|
| 1A | 85–88 | 79 | 3.2 (estimated) | 4-Cl, 4-Me |
| 1C | 90–92 | 68 | 2.8 | 4-Cl, 4-NO2 |
| 1D | 75–77 | 55 | 2.5 | 4-MeO, 4-Me |
| 5e | 83–85 | 65 | 3.5 | 4-Cl, benzodioxin |
| N-(2,5-Dimethoxybenzyl)-4-Me | 83–85 | 60 | 2.7 | 2,5-diOMe, 4-Me |
<sup>*</sup>Estimated using fragment-based methods.
Key Findings and Trends
Electron-Withdrawing Groups : Chlorine and nitro groups enhance stability and binding to hydrophobic enzyme pockets but may reduce solubility.
Synthetic Efficiency : Method X generally provides higher yields for 4-chlorobenzyl derivatives compared to Method Y, which is better suited for methoxy-substituted analogs .
Biological Activity
N-(4-chlorobenzyl)-4-methylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly as an antibacterial and anti-inflammatory agent. This article will explore its chemical properties, biological activities, synthesis methods, and relevant case studies.
This compound has the molecular formula . It features a sulfonamide group attached to a benzene ring, characterized by the presence of a chlorobenzyl substituent and a methyl group on the aromatic ring. The compound typically appears as a white solid with a melting point of approximately 78-80 °C.
Biological Activities
1. Antibacterial Properties
This compound exhibits significant antibacterial activity. Compounds within the benzenesulfonamide class are known to inhibit bacterial growth by targeting specific metabolic pathways. Preliminary studies suggest that this compound may effectively inhibit certain bacterial strains, although further research is needed to establish its efficacy against a broader spectrum of pathogens .
2. Anti-inflammatory Effects
In addition to its antibacterial properties, this compound may possess anti-inflammatory effects. Research indicates that it interacts with enzymes and receptors involved in inflammatory pathways, potentially reducing inflammation.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including the reaction of 4-methylbenzenesulfonamide with 4-chlorobenzyl chloride in the presence of suitable catalysts. The reaction typically involves heating the mixture followed by purification processes to obtain the final product .
Comparative Analysis with Related Compounds
The biological activity of this compound can be understood in relation to structurally similar compounds. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-iodobenzyl)-4-methylbenzenesulfonamide | C14H15IN2O4S | Contains iodine; may exhibit different reactivity patterns. |
| N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | C14H15NO3S | Features a hydroxyl group; potentially increased solubility and altered biological activity. |
| N-(benzyl)-4-methylbenzenesulfonamide | C15H17N2O2S | Lacks halogen substituents; serves as a baseline for comparing halogen effects on activity. |
These comparisons highlight how specific functional groups influence the chemical behavior and biological activity of sulfonamide derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antitumor Activity : Research on diaryl acylsulfonamides has shown promising antitumor activity against various human tumor xenografts in animal models. This suggests that similar compounds may exhibit anticancer properties worth investigating further .
- Zinc Complex Studies : Investigations into zinc complexes derived from sulfonamides indicate varying degrees of protistocidal and antibacterial activities, with some chlorine-substituted compounds showing enhanced biological effects compared to their non-substituted counterparts .
Q & A
Q. Q1. What are the standard synthetic routes for N-(4-chlorobenzyl)-4-methylbenzenesulfonamide, and how are reaction progress and purity monitored?
Methodology :
- Synthesis : React 4-methylbenzenesulfonyl chloride with 4-chlorobenzylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). The reaction typically proceeds via nucleophilic substitution at the sulfonyl chloride group .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is used to track reaction progress. Rf values are compared against starting materials and expected product .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields pure product .
- Characterization : Confirm structure via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, benzylic CH at δ 4.2–4.5 ppm) and IR (sulfonamide S=O stretches at 1150–1350 cm) .
Q. Table 1. Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C6H4Cl) | 7.25–7.45 | m | 4H |
| Benzylic (CH2) | 4.35 | s | 2H |
| Methyl (C6H4CH3) | 2.45 | s | 3H |
Advanced Synthesis: Handling Steric Effects in Derivatives
Q. Q2. How can steric hindrance be minimized during the synthesis of this compound derivatives?
Methodology :
- Reagent Selection : Use bulky bases (e.g., DIPEA) to deprotonate intermediates and reduce side reactions .
- Solvent Optimization : Polar solvents (e.g., DMF) enhance solubility of sterically hindered intermediates .
- Catalysis : Palladium or nickel catalysts enable cross-coupling reactions for functionalizing the benzylic or aromatic positions .
- Validation : Monitor reaction intermediates via LC-MS to detect incomplete substitutions or dimerization .
Structural Analysis and Crystallography
Q. Q3. What crystallographic parameters are critical for refining the structure of this compound?
Methodology :
- Data Collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Correct for absorption using SADABS .
- Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen bonding. Key parameters include:
- Hydrogen Bonding : Identify N–H···O and C–H···π interactions using Mercury software. For example, sulfonamide NH forms intermolecular bonds with sulfonyl O (d ≈ 2.8 Å) .
Q. Table 2. Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| a, b, c (Å) | 5.06, 14.77, 35.03 |
| V (ų) | 2617.7 |
| Z | 8 |
Data Contradictions in Spectroscopic Analysis
Q. Q4. How to resolve discrepancies between observed and theoretical NMR/IR data?
Methodology :
- Purity Check : Re-crystallize the compound and re-run NMR/IR to exclude solvent or impurity effects .
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals (e.g., benzylic CH) .
- X-ray Validation : If spectral ambiguity persists, solve the crystal structure to confirm connectivity and tautomerism .
Biological Activity Profiling
Q. Q5. What strategies are used to evaluate the biological activity of this compound derivatives?
Methodology :
- In Vitro Assays : Screen for antimicrobial activity (MIC against E. coli, S. aureus) or enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays .
- SAR Studies : Modify substituents (e.g., replace Cl with F or CF) and correlate changes in activity with electronic/steric properties .
- Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PDB: 1T3G for sulfonamide-binding enzymes) .
Advanced Crystallographic Challenges
Q. Q6. How to address twinning or disorder in single-crystal X-ray studies of this compound?
Methodology :
- Twinning : Use TWINABS for data scaling and SHELXL’s TWIN/BASF commands for refinement. Check for pseudo-merohedral twinning via R > 0.2 .
- Disordered Atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to model split positions for flexible groups (e.g., benzylic CH) .
Mechanistic Studies in Organic Transformations
Q. Q7. How to investigate the role of this compound in catalytic cycles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
